molecular formula C9H18O2 B12694908 Methyl 2-ethylhexanoate, (S)- CAS No. 143005-67-8

Methyl 2-ethylhexanoate, (S)-

Cat. No.: B12694908
CAS No.: 143005-67-8
M. Wt: 158.24 g/mol
InChI Key: KICUISADAVMYCJ-QMMMGPOBSA-N
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Description

Methyl 2-ethylhexanoate, (S)- is an organic compound with the molecular formula C9H18O2. It is an ester derived from 2-ethylhexanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a characteristic odor and is used in the synthesis of various chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethylhexanoate, (S)- can be synthesized through the esterification of 2-ethylhexanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the ester to form .

Industrial Production Methods

In industrial settings, the production of methyl 2-ethylhexanoate, (S)- involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, helps in the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylhexanoate, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-ethylhexanoic acid and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 2-ethylhexanol.

Scientific Research Applications

Methyl 2-ethylhexanoate, (S)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of plasticizers, lubricants, and coatings

Mechanism of Action

The mechanism of action of methyl 2-ethylhexanoate, (S)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanoic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug delivery or as a plasticizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethylhexanoate, (S)- is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and branching make it suitable for specific applications, such as in the production of plasticizers and lubricants, where flexibility and stability are essential .

Properties

CAS No.

143005-67-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

methyl (2S)-2-ethylhexanoate

InChI

InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

KICUISADAVMYCJ-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@H](CC)C(=O)OC

Canonical SMILES

CCCCC(CC)C(=O)OC

Origin of Product

United States

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